molecular formula C11H9F3N2O2 B1455056 Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1397206-76-6

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1455056
M. Wt: 258.2 g/mol
InChI Key: XIICEPYUKGVRMS-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1397206-76-6 . It has a molecular weight of 258.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Applications

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate serves as a crucial scaffold in the synthesis of various pharmacologically active compounds. For instance, derivatives of imidazole, including the Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate scaffold, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the regulation of proinflammatory cytokines. The development of these compounds involves comprehensive design, synthesis, and activity studies, underscoring their potential in creating targeted therapies for inflammation-related disorders (Scior et al., 2011).

Additionally, the scaffold has been noted for its versatility in forming metal complexes, which are integral in catalysis and medicinal chemistry. This adaptability is attributed to its ability to engage in varied interactions, making it an attractive candidate for drug development and synthesis of novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Organic Synthesis and Catalysis

The Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate framework also plays a pivotal role in the realm of organic synthesis and catalysis. Its incorporation into larger molecular structures has been explored for the creation of materials with desirable electronic and optoelectronic properties. Such applications are evident in the synthesis of luminescent molecules and chelate compounds, where the imidazo[1,2-a]pyridine scaffold contributes to the photophysical properties of the resulting materials, thus facilitating their use in electronic devices and sensors (Lipunova et al., 2018).

Environmental and Biological Significance

From an environmental perspective, compounds featuring the Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate motif are subjects of study due to their potential degradation pathways and interactions with biological systems. Research into the microbial degradation of polyfluoroalkyl substances, which may include derivatives of imidazo[1,2-a]pyridine, highlights the importance of understanding their environmental fate and potential impacts on ecosystems and human health (Liu & Avendaño, 2013).

properties

IUPAC Name

ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-15-9-5-7(11(12,13)14)3-4-16(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICEPYUKGVRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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